p-Menthane-1,3-diol
Description
Contextual Significance of p-Menthane (B155814) Framework in Monoterpenoid Chemistry Research
The p-menthane skeleton is a fundamental structural motif in monoterpenoid chemistry, comprising a cyclohexane (B81311) ring substituted with a methyl group and an isopropyl group at positions 1 and 4, respectively. This framework is central to numerous naturally occurring compounds, particularly those found in plant essential oils, contributing to their characteristic aromas and potential bioactivities hmdb.caresearchgate.netebi.ac.uk. Research into p-menthane derivatives is driven by their widespread presence in nature and their utility as building blocks in organic synthesis and as targets for medicinal chemistry bohrium.com. The study of enzymes involved in the biosynthesis of p-menthane monoterpenes, such as those found in mint plants, provides insights into metabolic pathways and the stereochemical control of terpene formation nih.gov. The p-menthane structure is considered an isoprenoid, highlighting its connection to fundamental biochemical pathways hmdb.cafoodb.ca.
Stereochemical Complexity and Isomeric Diversity of p-Menthane-1,3-diol
This compound (C₁₀H₂₀O₂) possesses a molecular weight of 172.2646 g/mol nist.govnist.govnih.govchemeo.com. The molecule's structure features two hydroxyl groups at the 1 and 3 positions of the p-menthane ring. Crucially, the presence of multiple chiral centers within the p-menthane ring leads to significant stereochemical complexity and isomeric diversity libretexts.orgunits.it. The p-menthane skeleton itself has several possible stereoisomers, and the addition of two hydroxyl groups further increases the number of potential stereoisomers. For this compound, the specific arrangement of the methyl, isopropyl, and two hydroxyl groups around the cyclohexane ring gives rise to various diastereomers and enantiomers. For instance, the NIST WebBook lists "1-Hydroxyneomenthol" as a stereoisomer of this compound nist.govnist.gov. PubChem also notes that (1S,3R,4R)-p-Menthane-1,3-diol is a p-menthane monoterpenoid nih.gov. The precise stereochemical configuration of these isomers is critical for their distinct physical and chemical properties, as well as their potential interactions in chemical or biological systems libretexts.orgunits.it.
Overview of Key Academic Research Trajectories on this compound
Academic research on this compound primarily focuses on its synthesis, characterization, and its role as a chemical intermediate or a target molecule in stereoselective synthesis. Studies have explored methods for synthesizing specific isomers of p-menthane diols, often starting from readily available precursors like citronellal (B1669106) or pulegone (B1678340) e3s-conferences.orgresearchgate.netrsc.orggoogle.comcdnsciencepub.com. For example, research has detailed the synthesis of p-menthane-3,8-diol (B45773) isomers from citronellal using acid catalysts, with investigations into optimizing reaction conditions for yield and purity e3s-conferences.orgresearchgate.netrsc.orggoogle.comresearchgate.net. These studies often involve techniques such as nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC-MS) for structural determination and isomer separation e3s-conferences.orgresearchgate.net.
While the primary focus of this article is on this compound, it is worth noting that related compounds like p-Menthane-3,8-diol (PMD) have also been extensively studied, particularly for their use as insect repellents e3s-conferences.orgresearchgate.netwikipedia.orgepa.govresearchgate.net. Research into p-menthane derivatives, in general, also explores their potential in areas such as medicinal chemistry and the development of new biologically active compounds bohrium.comnih.govmdpi.com. The synthesis of various p-menthane diols and triols, often involving stereoselective transformations, is a recurring theme in the literature, highlighting the ongoing interest in controlling the stereochemistry of these complex molecules cdnsciencepub.comresearchgate.net.
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-4-propan-2-ylcyclohexane-1,3-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-7(2)8-4-5-10(3,12)6-9(8)11/h7-9,11-12H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZCEIWXLSJQFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(CC1O)(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20335240 | |
| Record name | p-Menthane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20335240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (1S,3R,4R)-p-Menthane-1,3-diol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037387 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1612-98-2, 58342-65-7 | |
| Record name | p-Menthane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20335240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S,3R,4R)-p-Menthane-1,3-diol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037387 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
165 °C | |
| Record name | (1S,3R,4R)-p-Menthane-1,3-diol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037387 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthetic Pathways of P Menthane Monoterpenoids Featuring Diol Functionalities
Enzymatic Cascade Mechanisms in p-Menthane (B155814) Biosynthesis
The formation of the p-menthane skeleton and its subsequent oxygenation to form diols is a multi-step process orchestrated by a series of specialized enzymes. The cascade begins with the cyclization of a linear precursor, followed by stereospecific hydroxylation reactions.
The initial and committed step in the biosynthesis of p-menthane monoterpenes is the conversion of the universal C10 precursor, geranyl diphosphate (B83284) (GPP), into the cyclic monoterpene (-)-limonene (B1674923). This cyclization is catalyzed by the enzyme (-)-limonene synthase . Following its synthesis in the plastids, (-)-limonene is transported to the endoplasmic reticulum, where it undergoes a series of oxidative modifications.
The introduction of hydroxyl groups is primarily mediated by cytochrome P450 monooxygenases (CYPs) , a large family of heme-containing enzymes. These enzymes catalyze regio- and stereospecific hydroxylation reactions. For instance, the conversion of (-)-limonene to (-)-trans-isopiperitenol (B1216475) is catalyzed by (-)-limonene-3-hydroxylase. While the direct biosynthetic pathway to p-menthane-1,3-diol is not as extensively characterized as other p-menthanes like menthol (B31143), the formation of diols typically involves sequential hydroxylation steps catalyzed by different CYPs or microbial hydroxylation processes on a p-menthane precursor. mdpi.com The introduction of a hydroxyl group can significantly alter the biological activity of the parent molecule. mdpi.com
| Step | Enzyme | Substrate | Product | Cellular Location |
|---|---|---|---|---|
| Cyclization | (-)-Limonene Synthase | Geranyl Diphosphate (GPP) | (-)-Limonene | Plastid |
| Hydroxylation | Cytochrome P450 Monooxygenase (e.g., Limonene-3-hydroxylase) | (-)-Limonene | Hydroxylated p-Menthane intermediate | Endoplasmic Reticulum |
| Further Oxidation/Hydroxylation | Cytochrome P450 Monooxygenases / Other hydroxylases | Hydroxylated p-Menthane intermediate | p-Menthane diol | Endoplasmic Reticulum |
Precursor Pathways and Metabolic Origins
All terpenoids, including p-menthane monoterpenoids, are synthesized from the fundamental five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). researchgate.net Plants utilize two distinct biosynthetic pathways to produce these precursors, which are segregated in different cellular compartments. scispace.com
The Mevalonate (B85504) (MVA) Pathway: Located in the cytosol, this pathway typically synthesizes precursors for sesquiterpenes (C15) and triterpenes (C30). It begins with acetyl-CoA.
The Methylerythritol 4-Phosphate (MEP) Pathway: Located in the plastids, the MEP pathway is primarily responsible for the synthesis of monoterpenes (C10), diterpenes (C20), and carotenoids. researchgate.net
The biosynthesis of p-menthane monoterpenoids originates from the MEP pathway. researchgate.net This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate. Through a series of enzymatic reactions, these precursors are converted into IPP and DMAPP. Subsequently, one molecule of IPP and one molecule of DMAPP are condensed by geranyl diphosphate (GPP) synthase to form GPP, the direct C10 precursor for all monoterpenes. researchgate.net
Molecular Regulation of Monoterpene Diol Biosynthesis
The biosynthesis of monoterpenes is a highly regulated process, controlled at transcriptional and post-transcriptional levels to respond to developmental cues and environmental stresses. researchgate.netscispace.com The regulation ensures that the metabolic flux is directed towards the synthesis of specific compounds when and where they are needed. scispace.com
The levels of monoterpenes are often controlled transcriptionally. scispace.com Key regulatory control points in the MEP pathway are the enzymes 1-deoxy-D-xylulose 5-phosphate synthase (DXS) and 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) . researchgate.net These enzymes are considered rate-limiting steps, and their gene expression levels often correlate with the rate of monoterpene production. Upregulation of the genes encoding DXS and DXR can significantly increase the metabolic flux through the MEP pathway, leading to a higher supply of IPP and DMAPP for monoterpene synthesis. researchgate.net
Furthermore, the expression of the specific terpene synthase genes, such as limonene (B3431351) synthase, and the subsequent modifying enzymes like cytochrome P450s, is also tightly regulated. This regulation can be tissue-specific (e.g., in glandular trichomes) and can be induced by various factors, including light, circadian rhythms, and defense responses against herbivores or pathogens. nih.gov
Recombinant Microbial Systems for this compound Precursor Production
The production of valuable plant-derived chemicals like p-menthane monoterpenoids in microbial systems offers a promising alternative to traditional agricultural sourcing or chemical synthesis. mdpi.com Metabolic engineering of microorganisms such as Escherichia coli and Saccharomyces cerevisiae allows for the high-level production of specific monoterpene precursors. jbei.org
The direct microbial synthesis of this compound is complex due to the requirement of specific and often multiple P450 enzymes. However, significant progress has been made in producing its key precursor, limonene. The general strategy involves:
Introducing a heterologous pathway: The MVA pathway is often introduced into E. coli as it can be more efficient for terpenoid production in this host. nih.gov
Expressing a monoterpene synthase: A gene encoding a limonene synthase from a plant source is introduced into the microbial host.
Optimizing metabolic flux: This involves upregulating the precursor pathway (MVA or endogenous MEP) and downregulating competing pathways that drain the key intermediates like acetyl-CoA or GPP. mdpi.comnih.gov
Introducing P450 enzymes: For hydroxylated products, plant or bacterial cytochrome P450s and their corresponding reductase partners are co-expressed. For example, engineering E. coli with a limonene synthase and a specific cytochrome P450 has successfully produced perillyl alcohol, a hydroxylated limonene derivative. nih.gov
These engineered microbial platforms can convert simple carbon sources like glucose into valuable p-menthane precursors, which can then be purified or potentially converted to diols in subsequent steps. nih.gov
| Microorganism | Engineering Strategy | Product | Reported Titer (mg/L) | Reference |
|---|---|---|---|---|
| Escherichia coli | Heterologous MVA pathway, Limonene synthase | Limonene | >400 | nih.gov |
| Escherichia coli | Heterologous MVA pathway, Limonene synthase, Cytochrome P450 | Perillyl alcohol | ~100 | nih.gov |
| Saccharomyces cerevisiae | Engineered MVA pathway, Linalool synthase (Isomeric monoterpenol) | Linalool | ~1,523 | nih.gov |
Advanced Structural Elucidation and Stereochemical Assignment
Spectroscopic Techniques for Configuration and Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules like p-menthane-1,3-diol. emory.edu Advanced NMR experiments provide detailed information about the connectivity, spatial proximity, and stereochemical relationships of atoms within the molecule. wikipedia.orgwordpress.com
Two-dimensional (2D) NMR experiments are crucial for unraveling the complex proton (¹H) and carbon (¹³C) spectra of this compound isomers. wikipedia.orgmeasurlabs.comharvard.edu
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. wikipedia.orgprinceton.edu For this compound, COSY spectra would reveal correlations between adjacent protons on the cyclohexane (B81311) ring and the side chain, helping to trace the carbon skeleton.
TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond directly coupled protons, showing all protons within a spin system. wikipedia.orgprinceton.edu This is particularly useful for identifying all protons belonging to the cyclohexane ring system of this compound, even if some direct couplings are not resolved.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly attached proton and carbon atoms. wikipedia.orgcolumbia.edu It allows for the unambiguous assignment of each carbon signal to its attached proton(s) in the this compound structure. columbia.edu Edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects correlations between protons and carbons over two to three bonds (and sometimes more). princeton.educolumbia.edu This is vital for piecing together the molecular structure by connecting non-adjacent fragments. For instance, it can show correlations from the methyl protons to the quaternary carbon and other nearby carbons in the ring, confirming the p-menthane (B155814) skeleton. ipb.pt
These 2D NMR techniques, when used in combination, provide a comprehensive map of the bonding network in this compound, forming the basis for further stereochemical analysis. science.govresearchgate.net
A summary of the application of these 2D NMR experiments is presented in the table below.
| 2D NMR Experiment | Type of Correlation | Application to this compound |
| COSY | ¹H-¹H through 2-3 bonds | Identifies neighboring protons on the cyclohexane ring and side chain. princeton.edu |
| TOCSY | ¹H-¹H within a spin system | Connects all protons within the ring system, aiding in complete assignment. nih.gov |
| HSQC | ¹H-¹³C through one bond | Assigns each carbon to its directly attached proton(s). columbia.edu |
| HMBC | ¹H-¹³C through 2-4 bonds | Establishes long-range connectivity, confirming the overall carbon framework and substitution pattern. ipb.pt |
Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique that identifies protons that are close to each other in space, regardless of whether they are connected through bonds. wordpress.comlibretexts.org This through-space correlation is distance-dependent (typically effective up to ~5 Å) and is therefore invaluable for determining the relative stereochemistry of the substituents on the cyclohexane ring of this compound. wordpress.com
By observing NOE cross-peaks between specific protons, one can deduce their relative orientation (cis or trans). For example, a strong NOE between the proton at C1 and a proton at C3 would suggest they are on the same face of the ring (cis). Conversely, the absence of such a correlation, coupled with other NOE data, could indicate a trans relationship. reading.ac.ukbeilstein-journals.org These spatial relationships are critical for assigning the relative configurations of the chiral centers. libretexts.org
The prediction of NMR chemical shifts using quantum mechanical calculations has become a robust tool for structural and stereochemical validation. nrel.govmdpi.com For complex molecules like the various stereoisomers of this compound, computational methods can help to distinguish between possible structures. researchgate.netacs.orgnih.gov
The process typically involves:
Generating plausible 3D conformations for each potential stereoisomer.
Optimizing the geometry of these conformers using methods like Density Functional Theory (DFT). mdpi.com
Calculating the NMR shielding tensors for each optimized conformer, often using the Gauge-Independent Atomic Orbital (GIAO) method. acs.orgnih.gov
Averaging the calculated shifts based on the predicted Boltzmann population of each conformer.
Comparing the predicted chemical shifts with the experimental data.
An excellent agreement between the calculated and experimental shifts for a particular isomer provides strong evidence for its structural and stereochemical assignment. acs.orgnih.gov This approach has been successfully applied to p-menthane derivatives, demonstrating its utility in handling conformational flexibility and solvent effects. researchgate.netacs.org
While NMR spectroscopy is excellent for determining relative stereochemistry, chiroptical techniques are the primary methods for assigning the absolute configuration of chiral molecules like this compound. cas.cz These methods measure the differential interaction of the molecule with left and right circularly polarized light. bruker.comencyclopedia.pub
Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light in the UV-Vis region, corresponding to electronic transitions. encyclopedia.pubfaccts.de For molecules that are transparent in the UV range, derivatization with a chromophore may be necessary. mdpi.comresearchgate.net The resulting experimental ECD spectrum is then compared with the spectrum predicted by quantum chemical calculations (e.g., Time-Dependent DFT or TDDFT) for a known absolute configuration. nih.govacs.org A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. faccts.demdpi.com This combined experimental and computational approach has been effectively used for assigning the absolute configuration of related p-menthane structures. mdpi.comnih.gov
Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of circularly polarized light in the infrared region, which corresponds to vibrational transitions. bruker.comwikipedia.org VCD is particularly powerful because it is sensitive to the three-dimensional arrangement of atoms in the entire molecule. wikipedia.orgunige.ch Similar to ECD, the absolute configuration is determined by comparing the experimental VCD spectrum with spectra calculated for the enantiomers using DFT. wikipedia.orgresearchgate.net VCD can be highly effective for molecules in solution and provides a wealth of stereochemical information. researchgate.netnih.gov
The table below summarizes the key aspects of these chiroptical techniques.
| Chiroptical Technique | Principle | Application to this compound |
| Electronic Circular Dichroism (ECD) | Differential absorption of circularly polarized UV-Vis light by chiral molecules. encyclopedia.pub | Determination of absolute configuration by comparing experimental spectra with quantum-mechanically calculated spectra. mdpi.comnih.gov |
| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized infrared light by chiral molecules. wikipedia.org | Provides detailed 3D structural information and determines absolute configuration by comparison with DFT-calculated spectra. unige.chresearchgate.net |
Chiroptical Spectroscopy for Absolute Configuration Determination
Application of Mosher's Method for Absolute Configuration
The determination of the absolute stereochemistry of chiral alcohols, such as this compound, is a critical aspect of its complete structural characterization. Mosher's method is a well-established and reliable NMR spectroscopic technique for assigning the absolute configuration of secondary alcohols and amines. nih.gov The method involves the derivatization of the chiral substrate with the two enantiomers of a chiral reagent, typically α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid. nih.gov
The process begins with the reaction of the this compound with both (R)-MTPA and (S)-MTPA (or their corresponding acid chlorides) to form diastereomeric esters. Due to the anisotropic effect of the phenyl group in the Mosher's esters, the protons located near the newly formed chiral center will experience different magnetic shielding or deshielding effects in the ¹H NMR spectra of the two diastereomers.
By analyzing the differences in the chemical shifts (Δδ = δS - δR) for the protons on either side of the chiral center, the absolute configuration can be deduced. According to the advanced Mosher's method, for a given diastereomer, the protons on one side of the Mosher plane will be shielded (negative Δδ values), while those on the other side will be deshielded (positive Δδ values). herts.ac.ukmdpi.com This systematic shift pattern allows for the unambiguous assignment of the absolute configuration of the carbinol center.
While a specific study detailing the application of Mosher's method to this compound is not prominently available in the reviewed literature, this technique is a standard and powerful tool for such molecules. herts.ac.uk The presence of a secondary hydroxyl group at the C-3 position makes this compound an ideal candidate for this type of analysis. The expected outcome would be a set of Δδ values for the protons neighboring the C-3 stereocenter, which would confirm its absolute configuration.
| Proton Group | Expected Δδ (δS - δR) Sign | Inference |
| Protons on one side of Mosher Plane | Positive | Deshielded |
| Protons on other side of Mosher Plane | Negative | Shielded |
This is a generalized data table illustrating the expected outcome of a Mosher's method analysis.
X-ray Crystallography for Solid-State Structure and Configuration
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. It provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers, as well as details about the packing of molecules in the crystal lattice.
Although a specific single-crystal X-ray diffraction study for this compound was not found, analysis of the closely related isomer, p-menthane-3,8-diol (B45773) (PMD), provides valuable insight into the type of structural information that can be obtained. A study on the diastereoisomers of PMD revealed detailed crystallographic data. For instance, the crystal structures of the cis and trans isomers of PMD were determined, highlighting differences in their solid-state conformations and intermolecular interactions.
Such an analysis for this compound would be expected to yield similar foundational data, as shown in the representative table below. The compound would be crystallized, and the resulting single crystal subjected to X-ray diffraction. The diffraction pattern would be analyzed to solve the structure, providing the precise coordinates of each atom. This would unambiguously confirm the relative and absolute stereochemistry of the hydroxyl and alkyl groups on the cyclohexane ring.
| Crystallographic Parameter | Description | Example Data (from a related p-menthane diol) |
| Crystal System | The symmetry system to which the crystal belongs. | Monoclinic |
| Space Group | The specific symmetry group of the crystal. | P2₁ |
| Unit Cell Dimensions (a, b, c, β) | The dimensions of the basic repeating unit of the crystal. | a ≈ 8.5 Å, b ≈ 10.4 Å, c ≈ 6.2 Å, β ≈ 92° |
| Molecules per Unit Cell (Z) | The number of molecules in one unit cell. | 4 |
| Calculated Density (ρ) | The density of the material as calculated from the crystal structure. | ~1.4 g/cm³ |
This table presents typical data obtained from an X-ray crystallography experiment, with example values derived from a study on a related compound, p-menthane-1,2,4-triol, for illustrative purposes.
Analysis of Hydrogen Bonding Patterns and Conformational Preferences
The hydroxyl groups in this compound are capable of acting as both hydrogen bond donors and acceptors, leading to the formation of various hydrogen bonding networks that significantly influence its physical properties and conformational preferences. These interactions can be either intramolecular (within the same molecule) or intermolecular (between different molecules).
In the case of a 1,3-diol on a cyclohexane ring, an intramolecular hydrogen bond can potentially form between the two hydroxyl groups, creating a six-membered ring. However, the formation and stability of this intramolecular bond depend on the stereochemical relationship (cis or trans) between the hydroxyl groups and the resulting conformational strain.
The cyclohexane ring of this compound typically adopts a chair conformation to minimize steric strain. The substituents (methyl, isopropyl, and hydroxyl groups) can occupy either axial or equatorial positions. The relative stability of the possible conformers is determined by the steric interactions between these groups. Generally, bulky groups like isopropyl prefer to be in an equatorial position to avoid unfavorable 1,3-diaxial interactions.
The conformational equilibrium can be studied using a combination of experimental techniques, such as NMR spectroscopy, and theoretical calculations. For cis-1,3-diols on a cyclohexane ring, a conformational equilibrium often exists between a diequatorial and a diaxial conformer. The diaxial conformation can be stabilized by the formation of an intramolecular hydrogen bond, whereas the diequatorial form is sterically favored but relies on intermolecular hydrogen bonding in the condensed phase. In the solid state, intermolecular hydrogen bonds are dominant, often leading to the formation of chains or more complex networks, as observed in the crystal structures of related diols.
| Interaction Type | Description | Structural Implication |
| Intramolecular H-Bond | Hydrogen bond between the C1-OH and C3-OH within the same molecule. | Can stabilize a diaxial conformation of the hydroxyl groups. |
| Intermolecular H-Bond | Hydrogen bond between hydroxyl groups of adjacent molecules. | Leads to the formation of dimers, chains, or 3D networks in the solid state and influences boiling point. |
| Conformational Isomerism | Existence of different chair conformations (e.g., diequatorial vs. diaxial hydroxyl groups). | The equilibrium between conformers is influenced by steric hindrance and hydrogen bonding. |
Computational Chemistry and Theoretical Studies on P Menthane 1,3 Diol
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
Molecular dynamics (MD) simulations are instrumental in exploring the conformational landscape of flexible molecules like p-menthane (B155814) diols and understanding how they behave in different environments, particularly in solution. These simulations model the movement of atoms over time, governed by a force field that describes the underlying potential energy.
For the related p-menthan-3,9-diols, MD simulations have been employed to identify the most populated conformations in aqueous and chloroform (B151607) solutions. nih.govnih.govacs.org These studies reveal the complex interplay of steric effects and intramolecular hydrogen bonding that dictates the preferred shapes of the molecule. The simulations show that the formation of intra- and intermolecular hydrogen bonds is a key factor in the conformational properties of this family of compounds. nih.gov By analyzing the trajectories of the solvent molecules around the diol, researchers can gain a detailed picture of the solvation shell and its influence on the solute's structure and dynamics. nih.govacs.orgresearchgate.net This approach is critical for bridging the gap between the behavior of an isolated molecule and its properties in a real-world chemical system.
Quantum Mechanical Calculations (DFT, Ab Initio) for Structural and Electronic Properties
Quantum mechanical (QM) calculations, such as Density Functional Theory (DFT) and ab initio methods, provide a more accurate description of a molecule's electronic structure compared to the classical mechanics of force fields. mdpi.com These methods are used to calculate optimized geometries, relative energies of different conformers, and a wide range of electronic properties.
For instance, QM calculations have been used to explicitly parametrize force fields for p-menthan-3,9-diols, ensuring their reliability for subsequent MD simulations. nih.gov In studies of p-menthane-3-8-diol (PMD) and its derivatives, quantum chemical analysis has been used to investigate stereoelectronic properties. nih.gov These analyses indicate that factors like lipophilicity (related to aqueous stabilization) and the distribution of electrostatic potential are crucial for their activity as insect repellents. nih.gov DFT calculations are frequently used to optimize molecular structures and compute thermodynamic parameters, providing fundamental data on the stability and reactivity of these compounds. mdpi.com
| Computational Method | Application in p-Menthane Diol Studies | Key Insights | References |
| Molecular Dynamics (MD) | Conformational analysis, solvent effects, hydrogen bond dynamics. | Identification of stable conformers; understanding of solute-solvent interactions. | nih.govnih.govacs.org |
| Density Functional Theory (DFT) | Geometry optimization, electronic properties, spectroscopic parameter prediction, reaction mechanisms. | Accurate molecular structures, charge distribution, NMR/chiroptical spectra prediction, stability analysis. | nih.govmdpi.comnih.gov |
| Ab Initio Methods | High-accuracy energy calculations, force-field parametrization. | Benchmarking DFT results; development of reliable force fields. | nih.gov |
A significant application of QM calculations is the prediction of spectroscopic data, which serves as a vital link between theoretical models and experimental reality. By calculating properties like nuclear magnetic resonance (NMR) chemical shifts and chiroptical spectra (like Electronic Circular Dichroism, ECD), researchers can help elucidate the structure and stereochemistry of complex molecules. nih.gov
A combined MD and QM approach has been successfully used to estimate the NMR chemical shifts for all carbon atoms of (1R,3S,4S,8S)-p-menthane-3,9-diol in a chloroform solution. nih.govacs.orgresearchgate.net In this method, MD simulations first identify the most relevant molecular conformations. Then, QM calculations, specifically using the Gauge-Including Atomic Orbital (GIAO) DFT formalism, are performed on these conformations to predict the NMR chemical shifts. nih.govacs.orgresearchgate.net This hybrid approach, which can explicitly include surrounding solvent molecules in the QM calculation, has shown excellent agreement with experimental data. nih.govacs.org
For chiroptical properties, computational analysis of ECD spectra is a powerful tool for assigning the absolute configuration of chiral natural products. nih.gov While challenging for molecules with weak UV absorption like some aliphatic diols, computational protocols can be complemented by chemical modifications to enhance the ECD signal, demonstrating the synergy between computational and experimental techniques. nih.gov
The stability of a particular conformation of a p-menthane diol is determined by a delicate balance of intramolecular interactions, primarily steric hindrance and hydrogen bonding. QM calculations are ideally suited to quantify these effects. DFT can be used to calculate the energies of different conformers and analyze the strength and nature of intramolecular hydrogen bonds. ruc.dkmdpi.com
Studies on various diols have shown that intramolecular hydrogen bonding significantly influences their conformational preferences. liverpool.ac.uk For the related p-menthan-3,9-diols, computational results have provided useful insights into the formation of these internal hydrogen bonds. nih.gov By using theoretical methods like Atoms in Molecules (AIM) analysis on the calculated electron density, researchers can characterize the properties of the bond critical points associated with hydrogen bonds to better understand their nature and strength. semanticscholar.org
Force-Field Parametrization and Validation for p-Menthane Diols
The accuracy of MD simulations is fundamentally dependent on the quality of the force field used. While general-purpose force fields like OPLS-AA are available, they may not always be accurate for specific, less common molecules. researchgate.net Therefore, developing a specific set of parameters for the molecule of interest is often necessary.
A detailed study on a set of amphiphilic p-menthan-3,9-diols involved their explicit parametrization using both semiempirical and ab initio quantum mechanical calculations. nih.gov This process involves fitting force-field terms (e.g., for bond stretching, angle bending, and torsional angles) to reproduce QM-calculated energies and geometries. The reliability of these newly developed parameters was then validated by using them in MD simulations to predict various molecular and thermodynamic properties, which were then compared against known data. nih.gov This careful parametrization and validation ensures that the force field can accurately reproduce the behavior of the p-menthane diol system in subsequent, more extensive simulations. acs.org
Theoretical Insights into Structure-Activity Relationships and Molecular Recognition (excluding clinical outcomes)
Computational chemistry plays a crucial role in understanding how the three-dimensional structure of a molecule relates to its specific activity, a field known as structure-activity relationships (SAR). mdpi.commdpi.com By modeling the molecule and its potential interactions with biological targets or environments, researchers can develop hypotheses about the structural features necessary for a given function. escholarship.org
For the related insect repellent p-menthane-3-8-diol (PMD), an in silico stereo-electronic analysis was performed on PMD and eight of its derivatives to develop a pharmacophore model. nih.gov This study used quantum chemical analysis to identify key electronic properties, such as favorable lipophilicity and specific electrostatic potential patterns, that are important for repellent activity. nih.gov The resulting pharmacophore model, which highlighted two aliphatic hydrophobic regions and a hydrogen-bond donor feature, provides a theoretical framework for designing new, potentially more effective PMD analogues. nih.gov These computational approaches allow for the rational design of new compounds by predicting how structural modifications might influence their activity, accelerating the discovery process.
Reactivity, Derivatization, and Mechanistic Investigations
Derivatization Strategies for Analytical Purposes and Chemical Transformation
The presence of two hydroxyl groups in the p-menthane (B155814) structure allows for a variety of derivatization strategies. These modifications are employed to alter the compound's physical properties for analytical detection or to create new molecules with different chemical characteristics.
One primary strategy is the acylation of the hydroxyl groups to form esters. This transformation is valuable for several reasons. Analytically, converting the polar diol to a less polar diester can improve its chromatographic behavior, for instance, in Gas Chromatography (GC) where volatility is key. For chemical transformation, esterification can introduce a wide range of functional groups, potentially altering the molecule's application profile. nih.gov
Acylation is typically carried out using activated carboxylic acid derivatives like acid anhydrides or acyl halides. nih.gov The reaction can be catalyzed by acids or bases. Recent research has focused on environmentally friendly catalysts, such as polymer-supported scandium triflate, which facilitate the acylation of p-menthane-3,8-diol (B45773) with various acid anhydrides under mild, solvent-free conditions. nih.gov This approach allows for the synthesis of novel diester derivatives that can be studied for various applications. nih.gov
Another derivatization strategy involves the formation of acetals. The diol can react with aldehydes or ketones in the presence of an acid catalyst. This is particularly relevant as a p-menthane diol citronellal (B1669106) acetal (B89532) has been identified as a byproduct during the acid-catalyzed synthesis of p-menthane-3,8-diol from citronellal. researchgate.net This reaction can also be used intentionally as a method for protecting the diol functional groups during multi-step syntheses. libretexts.org
Reaction Mechanisms of p-Menthane-1,3-diol Formation and Transformation
Understanding the mechanisms of formation and subsequent reactions of p-menthane diols is fundamental to controlling synthesis and predicting reactivity.
The most common synthesis of p-menthane-3,8-diol involves the acid-catalyzed cyclization and hydration of citronellal, a reaction often described as a Prins-type cyclization. researchgate.net The mechanism proceeds through several key steps:
Protonation : The reaction is initiated by the protonation of the aldehyde group of citronellal by an acid catalyst (e.g., H₂SO₄). This increases the electrophilicity of the carbonyl carbon.
Intramolecular Ene Reaction (Cyclization) : The terminal alkene acts as a nucleophile, attacking the protonated carbonyl carbon. This intramolecular reaction forms a six-membered ring and generates a tertiary carbocation intermediate.
Hydration : A water molecule acts as a nucleophile and attacks the carbocation.
Deprotonation : The final step is the deprotonation of the hydrated intermediate to yield the neutral p-menthane-3,8-diol product and regenerate the acid catalyst.
Studies have shown that the formation of p-menthane-3,8-diol is favored by weaker acid sites, while stronger acid sites tend to promote the formation of isopulegol (B1217435) as a byproduct. rsc.org The reaction is often more dominant via the direct carbocation-hydration pathway rather than through the hydration of an isopulegol intermediate. rsc.org
Under acidic conditions, 1,2-diols are susceptible to a dehydration and rearrangement reaction known as the Pinacol rearrangement. chemistrysteps.comwikipedia.org While this compound is a 1,3-diol, the principles of carbocation-mediated rearrangement are still relevant to its chemistry, particularly for related 1,2-diol isomers or under forcing conditions that could lead to isomerization.
The general mechanism for a Pinacol rearrangement involves:
Protonation : One of the hydroxyl groups is protonated by the acid catalyst to form a good leaving group (water). wikipedia.org
Formation of a Carbocation : The loss of a water molecule generates a carbocation. The stability of this carbocation is a key factor; tertiary carbocations are more stable than secondary ones. chemistrysteps.com
1,2-Migratory Shift : An adjacent alkyl, aryl, or hydride group migrates to the positively charged carbon. The driving force for this step is the formation of a more stable, resonance-stabilized oxonium ion where the positive charge is on the oxygen atom, which can better accommodate it due to octet satisfaction. wikipedia.org
Deprotonation : The oxonium ion is deprotonated to yield the final rearranged product, typically a ketone or an aldehyde. msu.edu
This pathway highlights a potential transformation that p-menthane diols could undergo, leading to carbonyl-containing compounds.
Esterification: The acid-catalyzed esterification of this compound with a carboxylic acid, known as the Fischer esterification, is a reversible reaction. masterorganicchemistry.com
The mechanism involves the following steps:
Protonation of the Carboxylic Acid : The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. masterorganicchemistry.com
Nucleophilic Attack : A hydroxyl group from this compound acts as a nucleophile and attacks the activated carbonyl carbon. masterorganicchemistry.com
Proton Transfer : A proton is transferred from the attacking hydroxyl group to one of the hydroxyls of the tetrahedral intermediate. masterorganicchemistry.com
Elimination of Water : The protonated hydroxyl group leaves as a water molecule, and the carbonyl double bond is reformed.
Deprotonation : The protonated ester is deprotonated to give the final ester product and regenerate the acid catalyst. masterorganicchemistry.com
Acetalization: The formation of a cyclic acetal from this compound and a carbonyl compound (like the byproduct citronellal) under acidic conditions follows a well-established mechanism. libretexts.org
Protonation of the Carbonyl : The carbonyl oxygen of the aldehyde or ketone is protonated by the acid catalyst, increasing its electrophilicity. youtube.com
Nucleophilic Attack (Hemiacetal Formation) : One of the hydroxyl groups of the diol attacks the carbonyl carbon, leading to a tetrahedral intermediate. Deprotonation yields a hemiacetal. libretexts.org
Protonation of the Hydroxyl Group : The hydroxyl group of the hemiacetal is protonated, converting it into a good leaving group (water). libretexts.org
Elimination of Water : The departure of a water molecule results in the formation of a resonance-stabilized oxonium ion. youtube.com
Intramolecular Cyclization : The second hydroxyl group of the diol acts as an intramolecular nucleophile, attacking the carbon of the oxonium ion. libretexts.org
Deprotonation : The final deprotonation step yields the neutral cyclic acetal product.
Synthesis of this compound Derivatives for Research Purposes
The synthesis of derivatives of p-menthane diols is an active area of research, aimed at creating new compounds with potentially enhanced or novel properties. A primary focus has been on the synthesis of ester derivatives.
A study by Tshibangu et al. demonstrated a solvent-free synthesis of novel diester derivatives of p-menthane-3,8-diol using a polymer-supported scandium triflate catalyst. nih.gov This method is notable for its mild reaction conditions and the reusability of the catalyst. The diol was reacted with various acid anhydrides to produce a range of diester compounds. nih.gov The synthesis of these new chemical entities is a crucial first step for their subsequent evaluation in various applications. nih.gov
The following table summarizes the synthesis of several p-menthane-3,8-diol diester derivatives using acetic anhydride, propionic anhydride, and butyric anhydride.
| Acid Anhydride Used | Resulting Diester Derivative | Reaction Time (hours) | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|
| Acetic Anhydride | p-Menthane-3,8-diyl diacetate | 1 | 100 | 100 |
| Propionic Anhydride | p-Menthane-3,8-diyl dipropionate | 1.5 | 100 | 100 |
| Butyric Anhydride | p-Menthane-3,8-diyl dibutyrate | 2 | 100 | 100 |
Data sourced from Tshibangu, et al. (2016). Reactions were performed at 80°C using a polymer-supported scandium triflate catalyst. nih.gov
These synthetic efforts provide a library of related compounds, enabling structure-activity relationship studies and the exploration of new applications for p-menthane-based molecules.
Advanced Analytical and Chiral Separation Methodologies
Chromatographic Techniques for Isomer Separation and Purity Assessment
Chromatographic methods are fundamental for separating complex mixtures and assessing the purity of chemical compounds. For p-Menthane-1,3-diol, these techniques are crucial for distinguishing its various stereoisomers.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. For this compound, GC-MS is employed to separate and identify its stereoisomers based on their different retention times and mass fragmentation patterns. Studies have shown that GC-MS can be used to identify synthesized p-menthane-3,8-diol (B45773) stereoisomers, confirming their purity actascientific.come3s-conferences.orgactascientific.com. Chromatographic separations are typically achieved using fused silica (B1680970) capillary columns coated with stationary phases like Carbowax 20M actascientific.com. The GC-MS system records mass spectra for each scan, allowing comparison with spectral libraries, such as the NIST database, for compound identification actascientific.com. The analysis of synthesized p-menthane-3,8-diol stereoisomers using GC-MS has confirmed their purity, with distinct peaks observed for cis and trans isomers e3s-conferences.org.
High-Performance Liquid Chromatography (HPLC), particularly chiral HPLC, is indispensable for separating and analyzing enantiomers and diastereomers. For this compound, chiral stationary phases (CSPs) are employed to achieve enantiomeric resolution researchgate.netresearchgate.netacs.org. For instance, a Chiralpak AD-H column has been investigated for the separation of glycidol (B123203) enantiomers, demonstrating the utility of polysaccharide-based CSPs in resolving diols researchgate.net. Studies have also utilized chiral preparative HPLC to resolve racemic cis-p-menthane-3,8-diol actascientific.com. The separation of diastereomers can also be achieved using normal-phase HPLC on silica gel or reversed-phase HPLC, often after derivatization to enhance separation efficiency mdpi.com. The choice of CSP and mobile phase composition is critical for effective separation researchgate.netresearchgate.netnih.govchemistrydocs.com. For example, a study successfully separated positional isomers of CPP using a reversed-phase chiral column with a mobile phase of triethylamine (B128534) buffer and methanol (B129727) nih.gov.
Techniques for Chiral Resolution
Beyond chromatographic separation, direct chiral resolution techniques aim to isolate specific enantiomers from a racemic mixture.
Enzymatic resolution leverages the stereoselectivity of enzymes to differentiate between enantiomers. Lipases, in particular, are widely used for the kinetic resolution of chiral alcohols and diols through esterification mdpi.comcnr.itresearchgate.netnih.gov. These enzymes can selectively acylate one enantiomer, leaving the other unreacted or esterifying it at a different rate, thereby facilitating their separation mdpi.comresearchgate.netnih.gov. For example, lipase-catalyzed resolution has been applied to menthane monoterpenes, including the preparation of enantiomerically enriched forms of menthol (B31143) and isopulegol (B1217435) cnr.it. The choice of enzyme, acyl donor, solvent, and reaction conditions significantly influences the enantioselectivity and conversion rates mdpi.comresearchgate.netnih.gov.
Fractional crystallization is a classical method for resolving enantiomers, which relies on the formation of diastereomeric salts or complexes. A racemic compound is reacted with an enantiomerically pure resolving agent (e.g., a chiral acid or base) to form diastereomeric salts. These salts, having different physical properties such as solubility, can then be separated by crystallization longdom.orgmdpi.comlibretexts.orgresearchgate.netbme.hu. After separation, the resolving agent is removed, yielding the pure enantiomers longdom.orglibretexts.org. The effectiveness of this method depends on the choice of resolving agent, solvent, and crystallization conditions mdpi.comresearchgate.net. For instance, tartaric acid derivatives are commonly used resolving agents for amines and alcohols mdpi.comlibretexts.orgresearchgate.net. While direct fractional crystallization of enantiomers is difficult due to identical physical properties, the formation of diastereomeric derivatives, such as esters or amides, can also be followed by crystallization or chromatography mdpi.comtcichemicals.com.
On-Line and Off-Line Derivatization Methods for Enhanced Analytical Specificity
Derivatization is a technique used to modify analytes to improve their detectability, volatility, or chromatographic separation. This can be performed either on-line (integrated into the chromatographic system) or off-line (as a separate sample preparation step).
For GC-MS analysis, derivatization, such as silylation, can enhance the volatility and thermal stability of compounds like diols, facilitating their analysis hmdb.caamericanpharmaceuticalreview.comresearchgate.net. For instance, the GC-MS analysis of p-menthane-3,8-diol can be performed with or without derivatization, with derivatized forms (e.g., bis-TMS derivatives) potentially offering different spectral profiles hmdb.ca.
In HPLC, derivatization can introduce chromophores or fluorophores to improve detection sensitivity, or it can be used to convert enantiomers into diastereomers, which are then separable on achiral stationary phases mdpi.comtcichemicals.comamericanpharmaceuticalreview.comjocpr.com. For example, converting chiral acids into diastereomeric amides using chiral auxiliaries like camphorsultam, followed by HPLC separation on silica gel, is a common strategy mdpi.comtcichemicals.com. Similarly, derivatization with phenylboronic acid or heptafluorobutyryl imidazole (B134444) is used for GC-MS analysis of compounds like chloropropanols researchgate.netmdpi.com. The selection of an appropriate derivatization reagent is crucial for achieving the desired analytical specificity and sensitivity americanpharmaceuticalreview.comresearchgate.netresearchgate.net.
Compound List:
this compound
p-Menthane-3,8-diol
(+)-trans-p-menthane-3,8-diol
(-)-trans-p-menthane-3,8-diol
(±)-cis-p-menthane-3,8-diol
(±)-trans-p-menthane-3,8-diol
L-menthol
1-α-terpineol
Citronellol
Isopulegol
DEET (N,N-diethyl-3-methylbenzamide)
Glycidol
3-Monochloropropane-1,2-diol (3-MCPD)
1,3-Dichloropropanol (1,3-DCP)
1-Hydroxyneomenthol
4-Isopropyl-1-methyl-1,3-cyclohexanediol
1-methyl-4-(propan-2-yl)cyclohexane-1,3-diol
Mentholol
o-CPP (ortho-Chlorophenylpiperazine)
m-CPP (meta-Chlorophenylpiperazine)
p-CPP (para-Chlorophenylpiperazine)
Leukotoxin diol (LTX-diol)
iso-Leukotoxin diol (iso-LTX-diol)
1,2,3-Trihydroxy-p-menthane
1-benzhydryl ethers of 1,2-diol systems
(2R) acetate (B1210297)
(2S) alcohol
(R)-etomoxir
(S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid)
(±)-4-octanol
(±)-[CD(−)238.2]-17
(3S,4S)-CSDP ester
(±)-cis-alcoho l
(±)-10-paracyclophane-carboxylic acid
(±)-12-paracyclophane-carboxylic acid
(±)-14-paracyclophane-12-carboxylic acid
(S)-PCC-60
PCC-67
(1S,3R,4R)-p-Menthane-1,3-diol
Future Directions in P Menthane 1,3 Diol Chemical Research
Development of Novel Stereoselective Synthetic Pathways
The biological activity of p-menthane (B155814) derivatives is often intrinsically linked to their stereochemistry. Consequently, the development of synthetic methods that provide precise control over the spatial arrangement of atoms is a paramount objective. While various methods for the stereoselective synthesis of 1,3-diols have been established, future research will likely focus on creating more efficient, versatile, and environmentally benign pathways specifically tailored for the p-menthane framework. researchgate.netsemanticscholar.org
A significant area of interest is the application of biocatalysis. rsc.org Enzyme-catalyzed reactions, known for their high stereoselectivity, offer a green alternative to traditional chemical methods. Research into identifying or engineering enzymes like alcohol dehydrogenases and reductases could lead to highly selective methods for producing specific stereoisomers of p-Menthane-1,3-diol. researchgate.netrsc.org One-pot strategies, where multiple reactions occur sequentially in the same vessel without isolating intermediates, are also gaining traction as they improve efficiency and reduce waste. rsc.org
Furthermore, asymmetric synthesis using chiral catalysts and auxiliaries will continue to be a major focus. The key challenge lies in developing catalysts that can effectively control the stereochemistry at the C1 and C3 positions of the p-menthane ring. A notable example in the synthesis of related p-menthane diols involved the MeHNL-catalyzed addition of HCN to a 4-alkylcyclohexanone, which achieved very high cis-selectivity (>96%), demonstrating the power of catalysis in controlling stereoisomerism. nih.gov Future work will likely explore new catalytic systems, including organocatalysts and metal complexes, to access all possible stereoisomers of this compound with high purity. semanticscholar.org
| Synthetic Approach | Description | Key Advantages | Future Research Focus |
|---|---|---|---|
| Biocatalysis | Use of enzymes (e.g., alcohol dehydrogenases) to catalyze stereoselective reactions. rsc.org | High stereoselectivity, mild reaction conditions, environmentally friendly. | Discovery and engineering of novel enzymes, development of one-pot multi-enzyme systems. |
| Asymmetric Homogeneous/Heterogeneous Hydrogenation | Reduction of β-hydroxyketones or 1,3-diketones using chiral catalysts to produce specific diol stereoisomers. researchgate.netsemanticscholar.org | High efficiency and selectivity, potential for catalyst recycling (heterogeneous). | Design of new, more robust and selective chiral ligands and catalysts. |
| Substrate-Induced Diastereoselective Reduction | Utilizing existing stereocenters in a molecule to direct the stereochemical outcome of a subsequent reduction step. semanticscholar.org | Does not require an external chiral source. | Developing new substrates and reagents to enhance diastereoselectivity. |
| Dynamic Kinetic Resolution | Combining a kinetic resolution with in situ racemization of the slower-reacting enantiomer to convert a racemate into a single enantiomer of the product. semanticscholar.org | Theoretical yield of 100% for a single stereoisomer from a racemic mixture. | Finding efficient racemization catalysts that are compatible with the resolution process. |
Elucidation of Undiscovered Biosynthetic Enzymes and Pathways
This compound is a monoterpenoid, a class of natural products synthesized from five-carbon isoprene (B109036) units. neliti.com The biosynthesis of all terpenoids originates from two universal precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). neliti.comresearchgate.net These precursors are produced via two distinct metabolic routes: the mevalonate (B85504) (MVA) pathway, which is active in the cytosol, and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, located in the plastids. researchgate.netnih.govnih.gov Monoterpenes, such as those with the p-menthane skeleton, are typically synthesized in the plastids via the MEP pathway. nih.govresearchgate.net
The formation of the diverse array of terpene skeletons is primarily the work of a class of enzymes known as terpene synthases (TPSs). neliti.comnih.gov These enzymes catalyze the cyclization of acyclic precursors like geranyl pyrophosphate (GPP), the precursor to monoterpenes. nih.gov For p-menthane monoterpenoids, a specific TPS would catalyze the cyclization of GPP to form the characteristic cyclohexane (B81311) ring. Following the formation of the basic p-menthane hydrocarbon backbone, a series of oxidative modifications, often mediated by cytochrome P450 monooxygenases (CYP450s), introduce hydroxyl groups to create the final diol structure. nih.gov
While the general outline of terpenoid biosynthesis is well-understood, the specific enzymes responsible for the production of this compound have not been fully characterized. neliti.com A key future research direction is the discovery and functional characterization of the specific TPS and CYP450 enzymes involved in its biosynthetic pathway. This involves techniques such as genome mining of plants known to produce related compounds, followed by heterologous expression and biochemical assays of candidate genes. Elucidating these pathways not only provides fundamental knowledge about plant secondary metabolism but also opens the door for metabolic engineering to produce this compound and its derivatives in microbial cell factories, offering a sustainable production method. neliti.com
| Biosynthetic Step | Key Enzyme Class | Function | Research Objective |
|---|---|---|---|
| Precursor Synthesis | Various enzymes of the MEP pathway | Produces IPP and DMAPP from pyruvate (B1213749) and glyceraldehyde-3-phosphate. neliti.comnih.gov | Understanding the regulation and flux control of the MEP pathway. |
| Chain Elongation | Geranyl Pyrophosphate Synthase (GPPS) | Condenses one molecule of IPP and one of DMAPP to form GPP (C10). nih.gov | Investigating the subcellular localization and protein-protein interactions of GPPS. |
| Cyclization | Terpene Synthase (TPS) | Converts GPP into the p-menthane carbocyclic skeleton. neliti.comnih.gov | Identification and characterization of the specific TPS responsible for the p-menthane scaffold. |
| Hydroxylation | Cytochrome P450 Monooxygenase (CYP450) | Introduces hydroxyl groups at the C1 and C3 positions of the p-menthane ring. nih.gov | Discovery and functional analysis of the specific CYP450s that perform the regioselective and stereoselective hydroxylations. |
Integration of Advanced Computational and Experimental Methodologies for Structural Prediction
Determining the absolute and relative configuration of complex molecules like this compound is a significant challenge in natural product chemistry. nih.govrsc.org While experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are powerful, they can sometimes lead to incorrect structural assignments, particularly concerning stereochemistry. rsc.org The integration of computational methods with experimental data has become an indispensable tool for accurate and reliable structure elucidation. nih.govresearchgate.net
Future research will see an increased reliance on quantum mechanical calculations, such as Density Functional Theory (DFT), to predict spectroscopic properties. rsc.orgrsc.org By calculating theoretical NMR chemical shifts or chiroptical properties like electronic circular dichroism (ECD) and optical rotation (OR) for all possible stereoisomers of this compound, researchers can compare the computed data with experimental measurements. rsc.orgresearchgate.net A close match provides strong evidence for the correct structural assignment. researchgate.net
Computer-Assisted Structure Elucidation (CASE) programs represent another frontier. rsc.org These programs use 2D NMR data (like COSY and HMBC) to generate a complete list of all possible chemical structures consistent with the data, which can then be ranked by probability. rsc.org The development of more sophisticated CASE programs that can incorporate stereospecific NMR data, such as from Nuclear Overhauser Effect (NOE) experiments, will be crucial for determining the 3D structure directly. researchgate.net The synergy between advanced computational tools and high-resolution experimental data will minimize the risk of structural misassignment and provide a more detailed understanding of the three-dimensional nature of p-menthane derivatives. nih.govrsc.org
Exploration of New Chemical Transformations for Diverse p-Menthane Scaffolds
The p-menthane skeleton is a versatile scaffold that can be chemically modified to produce a wide range of derivatives with potentially novel properties. nih.gov Research in this area focuses on developing new chemical reactions to functionalize the p-menthane ring and its substituents, thereby creating libraries of new compounds for biological screening and other applications.
Future efforts will likely concentrate on selective C-H functionalization, a powerful strategy that allows for the direct introduction of new functional groups at specific positions on the hydrocarbon framework, often with the aid of directing groups and transition metal catalysts. This approach could enable the synthesis of p-menthane derivatives that are difficult to access through classical methods. Biotransformation, using whole microorganisms or isolated enzymes, also presents a promising avenue for creating new p-menthane derivatives. mdpi.com For example, fungi have been used to transform α-terpinene into various hydroxylated p-menthane products, demonstrating the potential of microorganisms to perform selective and complex chemical transformations. mdpi.com
Furthermore, the development of novel cyclization and rearrangement reactions can lead to entirely new skeletal frameworks derived from the p-menthane core. researchgate.net Such skeletal transformations could generate unique molecular architectures with unforeseen biological activities. The synthesis of compounds like p-menthane diamines via Diels-Alder reactions showcases how classic reactions can be applied in new ways to create valuable derivatives from terpene feedstocks. doaj.org The systematic exploration of these chemical transformations will significantly expand the chemical space accessible from the p-menthane scaffold, providing a rich source of new molecules for various scientific and industrial applications.
Q & A
Q. Experimental Approaches :
- Structural verification : Use NMR and mass spectrometry (refer to InChIKey:
LMXFTMYMHGYJEI-IWSPIJDZSA-Nfor spectral matching) . - Thermal analysis : Melting point determination via DSC; purity assessed via HPLC .
Advanced: How should researchers design efficacy studies for p-Menthane-3,8-diol as an insect repellent while addressing regulatory gaps?
Methodological Answer:
Efficacy studies must align with regulatory frameworks (e.g., EPA’s FIFRA). Key steps:
- Field trials : Test repellency against target insects (e.g., mosquitoes, biting flies) using randomized, double-blind protocols with placebo controls .
- Dose-response analysis : Establish minimum effective concentration (e.g., 10–30% w/w in formulations) .
- Data gaps : Address incomplete efficacy data (e.g., for gnats) by extending field tests across multiple geographies and seasons .
- Statistical rigor : Use ANOVA for inter-group comparisons and Kaplan-Meier survival analysis for duration of repellency .
Advanced: How can contradictory toxicological data for p-Menthane-3,8-diol be resolved in risk assessments?
Methodological Answer:
Contradictions often arise from incomplete Tier 1 studies. Strategies include:
- Tiered testing : Conduct OECD 423 acute oral toxicity tests (LD₅₀ > 2,000 mg/kg in rats) and Ames assays to confirm non-mutagenicity .
- Reproduction toxicity : Address gaps by performing OECD 414 prenatal developmental toxicity studies in two species (e.g., rats and rabbits) .
- Uncertainty factors : Apply a 10× safety margin if developmental toxicity data are limited, as recommended by EPA guidelines .
Basic: What analytical techniques are recommended for quantifying p-Menthane-3,8-diol in complex matrices?
Methodological Answer:
- Chromatography : Use reverse-phase HPLC with UV detection (λ = 210 nm) or GC-MS for volatile derivatives .
- Sample preparation : Liquid-liquid extraction (e.g., ethyl acetate for skin formulations) or solid-phase microextraction for environmental samples .
- Validation : Follow ICH Q2(R1) guidelines for linearity (R² > 0.99), precision (RSD < 5%), and recovery (80–120%) .
Advanced: What experimental design considerations are critical for evaluating p-Menthane-3,8-diol’s pharmaceutical co-solvency effects?
Methodological Answer:
- Solubility enhancement : Use shake-flask method with biorelevant media (e.g., FaSSIF) to measure drug solubility with/without p-Menthane-3,8-diol .
- Bioavailability studies : Conduct pharmacokinetic trials in rodent models, comparing AUC₀–₂₄ of co-administered drugs .
- Stability testing : Monitor degradation via forced-stress conditions (40°C/75% RH for 6 months) with HPLC stability-indicating assays .
Advanced: How can researchers address discrepancies in environmental fate data for p-Menthane-3,8-diol?
Methodological Answer:
- Degradation studies : Perform OECD 307 soil half-life tests under aerobic/anaerobic conditions to resolve biodegradation variability .
- Ecotoxicity : Use Daphnia magna acute immobilization tests (EC₅₀) and algal growth inhibition assays (OECD 201) to validate aquatic safety .
- Modeling : Apply EPI Suite™ for predictive persistence (e.g., log Kow = 3.2 suggests moderate bioaccumulation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
